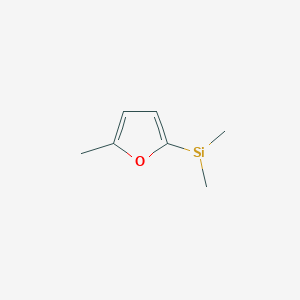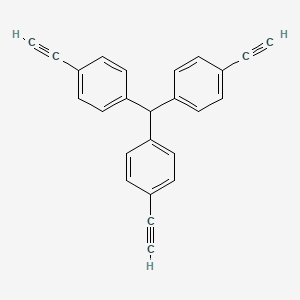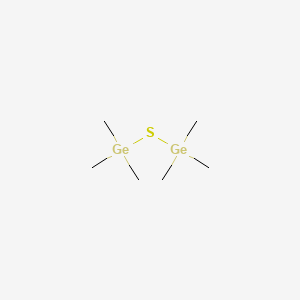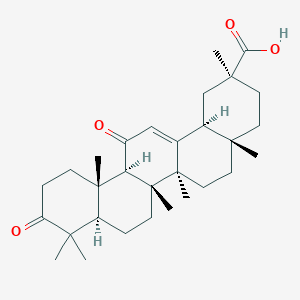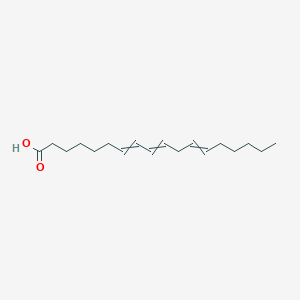
1-o-Acetyl-6-deoxyhexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-o-Acetyl-6-deoxyhexopyranose is a chemical compound with the molecular formula C8H14O5 It is a derivative of hexopyranose, where the hydroxyl group at the first position is acetylated, and the hydroxyl group at the sixth position is replaced by a hydrogen atom, making it a deoxy sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-o-Acetyl-6-deoxyhexopyranose typically involves the acetylation of 6-deoxyhexopyranose. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-o-Acetyl-6-deoxyhexopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 6-deoxyhexopyranose.
Substitution: Formation of various substituted hexopyranose derivatives.
Applications De Recherche Scientifique
1-o-Acetyl-6-deoxyhexopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of carbohydrate metabolism and enzymatic processes involving deoxy sugars.
Mécanisme D'action
The mechanism of action of 1-o-Acetyl-6-deoxyhexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl group can be hydrolyzed by esterases, releasing the active deoxyhexopyranose moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic fluxes .
Comparaison Avec Des Composés Similaires
1,2,3-Tri-o-Acetyl-6-deoxyhexopyranose: Similar structure but with additional acetyl groups at positions 2 and 3.
6-Deoxyhexopyranose: Lacks the acetyl group at position 1.
1,2,3,4-Tetra-o-Acetyl-α-L-fucopyranose: Contains acetyl groups at positions 1, 2, 3, and 4, and is derived from fucose.
Uniqueness: 1-o-Acetyl-6-deoxyhexopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at position 1 enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
6340-53-0 |
|---|---|
Formule moléculaire |
C8H14O6 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
(3,4,5-trihydroxy-6-methyloxan-2-yl) acetate |
InChI |
InChI=1S/C8H14O6/c1-3-5(10)6(11)7(12)8(13-3)14-4(2)9/h3,5-8,10-12H,1-2H3 |
Clé InChI |
VNWLUVCBYSFSIM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC(=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
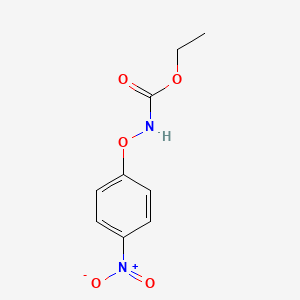




![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
